Heptanophenone chemical properties and structure
Heptanophenone chemical properties and structure
An In-depth Technical Guide to Heptanophenone: Chemical Properties and Structure
Heptanophenone, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Heptanophenone is characterized as a clear, slightly yellow to yellow liquid at room temperature.[2][3][4] Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.
Table 1: General and Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-phenylheptan-1-one[1] |
| Synonyms | n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone[2][5] |
| CAS Number | 1671-75-6 |
| Molecular Formula | C₁₃H₁₈O[1][4] |
| Molecular Weight | 190.28 g/mol [1] |
| Canonical SMILES | CCCCCCC(=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3[1][5] |
| InChIKey | UXMQORVHJMUQFD-UHFFFAOYSA-N[1][5] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear slightly yellow to yellow liquid[2][3][4] |
| Melting Point | 16.4 °C[1][2][5], 17 °C[3][4] |
| Boiling Point | 283.3 °C[1][2], 155 °C at 15 mmHg[3][4], 100-102 °C at 2 Torr[5] |
| Density | 0.946 g/mL at 25 °C[3][4], 0.9505 g/cm³ at 20 °C[5] |
| Refractive Index | n20/D 1.5077[2][4] |
| Flash Point | >230°F (>110 °C)[4], 113 °C (closed cup), 111.2 °C[2] |
| Vapor Pressure | 0.00319 mmHg at 25°C[2][4] |
| Topological Polar Surface Area | 17.1 Ų[2] |
| XLogP3 | 4.1[1][2] |
Chemical Structure
Heptanophenone possesses a structure defined by a heptanoyl group attached to a phenyl group.[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene (B151609) ring, linked by a carbonyl functional group (C=O).[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.[1]
Caption: 2D structure of Heptanophenone.
Spectral Data
The structural features of heptanophenone can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of heptanophenone exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm⁻¹, which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of 2800-3100 cm⁻¹.[7] The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule's overall structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of heptanophenone provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 2.95 ppm.[8] The other methylene (B1212753) protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]
¹³C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]
Experimental Protocols
Synthesis of Heptanophenone
A common and effective method for the synthesis of heptanophenone is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]
Methodology:
-
Reactant Preparation: Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the reaction.[1]
-
Reaction Setup: The reaction is carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.
-
Acylation: Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.
-
Quenching: After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
-
Workup and Purification: The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure heptanophenone.
Caption: Workflow for the synthesis of Heptanophenone.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Heptanophenone is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.[1]
Protocol for Use as a Standard:
-
Standard Preparation: A stock solution of heptanophenone of a known concentration is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Mobile Phase Preparation: The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.
-
HPLC System Setup: An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.
-
Injection and Analysis: A precise volume of the heptanophenone standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).
-
Performance Evaluation: The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]
Caption: General workflow for HPLC analysis using Heptanophenone.
Safety and Handling
Heptanophenone is known to cause skin and eye irritation.[1][9][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9][11] Work should be conducted in a well-ventilated area.[9][10]
This guide provides a foundational understanding of heptanophenone's chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.
References
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- 2. echemi.com [echemi.com]
- 3. HEPTANOPHENONE | 1671-75-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. youtube.com [youtube.com]
- 7. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. HEPTANOPHENONE(1671-75-6) 1H NMR [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
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